N'-Hydroxy-4-methylpiperidine-4-carboximidamide
CAS No.:
Cat. No.: VC17842738
Molecular Formula: C7H15N3O
Molecular Weight: 157.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H15N3O |
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Molecular Weight | 157.21 g/mol |
IUPAC Name | N'-hydroxy-4-methylpiperidine-4-carboximidamide |
Standard InChI | InChI=1S/C7H15N3O/c1-7(6(8)10-11)2-4-9-5-3-7/h9,11H,2-5H2,1H3,(H2,8,10) |
Standard InChI Key | GNOWXNYXJAEFGY-UHFFFAOYSA-N |
Isomeric SMILES | CC1(CCNCC1)/C(=N/O)/N |
Canonical SMILES | CC1(CCNCC1)C(=NO)N |
Introduction
N'-Hydroxy-4-methylpiperidine-4-carboximidamide is a chemical compound categorized as a piperidine derivative. It is defined by the presence of a hydroxyl group (-OH) and a carboximidamide functional group (-C(=NH)NH2), both of which contribute to its unique chemical and biological properties. This compound is of significant interest in medicinal chemistry due to its potential applications in drug development and biochemical pathway modulation.
Molecular Characteristics
Property | Value |
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Molecular Formula | |
Molecular Weight | 157.21 g/mol |
Functional Groups | Hydroxyl, Carboximidamide |
Structural Features | Piperidine ring |
The six-membered piperidine ring, containing one nitrogen atom, serves as the backbone of the compound, while the hydroxyl and carboximidamide groups enhance its reactivity and solubility .
Synthesis Pathways
The synthesis of N'-Hydroxy-4-methylpiperidine-4-carboximidamide typically involves multi-step organic reactions:
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Initial Reaction: 4-methylpiperidine reacts with hydroxylamine to form the N-hydroxy derivative.
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Functionalization: The carboximidamide group is introduced through coupling reactions with appropriate reagents.
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Purification: Techniques such as recrystallization or chromatography are employed to achieve high-purity products.
Reaction conditions, including temperature and solvent choice (e.g., ethanol or methanol), are tightly controlled to maximize yield and minimize side reactions.
Chemical Reactivity
This compound participates in various chemical reactions typical of amines and hydroxyl-containing molecules:
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Oxidation: Using agents like hydrogen peroxide.
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Reduction: Employing sodium borohydride.
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Substitution Reactions: Reacting with alkyl halides for functional group modifications.
These reactions make it a versatile intermediate in organic synthesis and drug development.
Biological Significance
N'-Hydroxy-4-methylpiperidine-4-carboximidamide has potential therapeutic implications due to its ability to modulate enzyme activity and receptor-ligand interactions. Compounds with similar structures often target kinases or phosphatases, suggesting applications in diseases involving these enzymes.
Applications in Medicinal Chemistry
The compound’s functional groups allow it to interact with biological targets, making it a candidate for:
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Drug Development: Particularly for inhibitors targeting specific biochemical pathways.
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Neurological Research: Potential applications in modulating synaptic plasticity and memory functions.
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Enzyme Inhibition Studies: Due to its structural similarity to known kinase inhibitors.
Comparative Analysis with Related Compounds
Compound Name | Molecular Formula | Unique Features |
---|---|---|
N-Hydroxy-4-methylpiperidine-1-carboximidamide | Hydroxyl group enhances solubility and reactivity | |
4-(Hydroxypiperidine)benzene-1-carboxylic acid | Lacks carboximidamide functionality | |
N'-Hydroxy-2-(hydroxypiperidin-1-yl)methylbenzene carboximidamide | Enhanced receptor interaction profiles |
This comparison highlights how subtle changes in molecular structure can significantly influence biological activity and pharmacological potential.
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